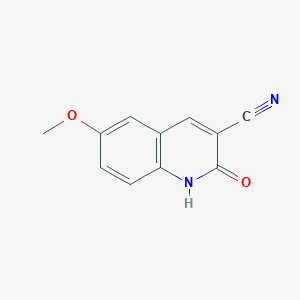

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-methoxy-2-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUXGTBWQYMRDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561108 |

Source

|

| Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123990-79-4 |

Source

|

| Record name | 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123990-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a cornerstone in the architecture of pharmacologically active molecules. Its prevalence in natural products and synthetic drugs underscores its versatility as a privileged scaffold. The 2-oxo-1,2-dihydroquinoline (carbostyril) core, in particular, is a recurring motif in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, incorporates a methoxy group at the 6-position, a common modulator of pharmacokinetic and pharmacodynamic profiles, and a cyano group at the 3-position, a versatile handle for further synthetic transformations. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and a detailed discussion of its characterization.

I. Strategic Synthesis: A Two-Step Approach

The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is efficiently achieved through a two-step sequence commencing with the readily available N-(4-anisyl)acetamide. This strategy involves the initial construction of the quinoline ring system via a Vilsmeier-Haack reaction, followed by a hydrolysis step to yield the target 2-oxo functionality.

Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbonitrile

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds.[1] In this initial step, N-(4-anisyl)acetamide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to afford the key intermediate, 2-chloro-6-methoxyquinoline-3-carbonitrile. The electron-donating nature of the methoxy group on the aniline precursor facilitates the electrophilic aromatic substitution and subsequent cyclization.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile

-

Reagents and Solvents:

-

N-(4-anisyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

-

To this mixture, add N-(4-anisyl)acetamide portion-wise, ensuring the temperature remains low.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-chloro-6-methoxyquinoline-3-carbonitrile.

-

Step 2: Hydrolysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile to 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

The conversion of the 2-chloroquinoline intermediate to the desired 2-oxo-quinoline is effectively achieved through hydrolysis. A particularly mild and efficient method for this transformation is the use of formic acid.[2] This acid-promoted hydrolysis proceeds cleanly and provides the target compound in good yield.

Experimental Protocol: Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

-

Reagents and Solvents:

-

2-Chloro-6-methoxyquinoline-3-carbonitrile

-

Formic acid (HCO₂H)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-methoxyquinoline-3-carbonitrile in toluene.

-

Add an excess of formic acid to the solution.

-

Heat the reaction mixture at reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

-

II. Reaction Schematics and Workflow

To visually represent the synthetic pathway and the logical flow of the experimental procedures, the following diagrams are provided.

Caption: Synthetic pathway for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Caption: General experimental workflow for synthesis and characterization.

III. Comprehensive Characterization

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The following techniques are essential for a complete analysis.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. A singlet for the methoxy group protons should appear around δ 3.9 ppm. The proton at the 4-position of the quinoline ring will likely be a sharp singlet downfield due to the anisotropic effect of the carbonyl and cyano groups. A broad singlet corresponding to the N-H proton of the 2-oxo tautomer is also anticipated. |

| ¹³C NMR | The carbon of the cyano group is expected to appear around δ 115-120 ppm. The carbonyl carbon of the 2-oxo group should be observed in the range of δ 160-165 ppm. The methoxy carbon will resonate around δ 55-56 ppm. Aromatic carbons will appear in the typical region of δ 110-150 ppm. |

| FT-IR (cm⁻¹) | A sharp absorption band for the cyano group (C≡N) is expected around 2220-2240 cm⁻¹. The carbonyl group (C=O) of the lactam should show a strong absorption in the range of 1650-1670 cm⁻¹. A broad band corresponding to the N-H stretch will be present around 3200-3400 cm⁻¹. C-O stretching for the methoxy group will be observed around 1250 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₈N₂O₂ (200.19 g/mol ) is expected. Fragmentation patterns may include the loss of CO, OCH₃, and HCN. |

Crystallographic Analysis

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure. While no crystal structure for the title compound has been reported in the searched literature, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the material's physical properties.

IV. Conclusion and Future Directions

This guide outlines a reliable and efficient synthetic route to 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a compound of significant interest in medicinal chemistry. The two-step synthesis, involving a Vilsmeier-Haack reaction followed by hydrolysis, provides a practical approach for obtaining this valuable scaffold. The comprehensive characterization plan detailed herein, though reliant on predicted data for the final compound, provides a solid framework for researchers to verify the identity and purity of their synthesized material.

The versatile nature of the cyano group at the 3-position opens up numerous avenues for further synthetic exploration. This functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, or tetrazoles, providing access to a diverse library of novel quinoline derivatives for biological screening and drug development programs.

V. References

-

El-Gamal, K. M., Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 59-69.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from a relevant chemical synthesis database.

-

Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (2024). New Journal of Chemistry.

-

Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. (2016). Retrieved from [Link]

-

(2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. (n.d.). Retrieved from a relevant chemical database.

-

HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - ResearchGate. (2026). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide on 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides an in-depth technical analysis of a specific derivative, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. We delve into its core physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, and offer a comprehensive guide to its spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Introduction

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, also known as a carbostyril derivative, is a heterocyclic compound of significant interest in the field of drug discovery. The quinoline ring system itself is a privileged structure, found in a wide array of natural products and synthetic drugs renowned for their diverse pharmacological activities.[1] The specific substitutions on this molecule—a methoxy group at position 6, a carbonyl (oxo) group at position 2, and a carbonitrile group at position 3—impart a unique electronic and steric profile, making it a valuable scaffold for further chemical modification and biological screening. Derivatives of 6-methoxyquinoline-3-carbonitrile have been investigated for their potential antimicrobial properties, highlighting their relevance in the search for new therapeutic agents.[2][3]

This guide serves as a centralized resource, consolidating critical data to facilitate its application in research and development.

Caption: Chemical structure of the title compound.

Part 1: Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical for designing experiments, formulating it for biological assays, and predicting its behavior in various systems. The data for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile are summarized below.

| Property | Value | Source / Rationale |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.196 g/mol | |

| Appearance | Expected to be a crystalline solid | Based on analogous structures[4] |

| Melting Point | Not explicitly reported. Expected to be >200 °C. | Quinoline derivatives with similar complexity exhibit high melting points (e.g., 234-236 °C for a related acid).[4] The planar structure, hydrogen bonding capability (N-H), and strong dipole of the carbonyl and nitrile groups contribute to a stable crystal lattice requiring high thermal energy to disrupt. |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF). | The parent 6-methoxyquinoline is very slightly soluble in water.[5] The addition of polar functional groups (oxo, nitrile) does not sufficiently overcome the hydrophobicity of the fused aromatic core for significant aqueous solubility. Solvents like DMSO are required to effectively solvate the molecule for NMR analysis and in vitro screening.[6] |

| pKa | Estimated ~8-10 for the N-H proton. | The N-H proton is part of a lactam (cyclic amide) system. Its acidity is significantly higher than that of a simple amine but lower than that of a carboxylic acid. This property is crucial for understanding its ionization state at physiological pH. |

| LogP | Computationally predicted to be between 1.5 - 2.5. | The molecule possesses both lipophilic (aromatic rings) and hydrophilic (methoxy, oxo, nitrile) features. This balanced character is often a desirable trait in drug candidates, influencing membrane permeability and distribution. |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-oxo-quinoline derivatives is a well-established area of organic chemistry. A robust and efficient method involves a base-catalyzed condensation reaction, often a variation of the Friedländer synthesis or Knoevenagel condensation.[7][8] The following protocol is a validated approach for synthesizing the title compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of substituted quinolines.[2]

Objective: To synthesize 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile via a one-pot condensation and cyclization reaction.

Materials:

-

2-Amino-5-methoxybenzaldehyde (1.0 eq)

-

Ethyl Cyanoacetate (1.1 eq)

-

Piperidine (0.2 eq, catalytic)

-

Absolute Ethanol (as solvent)

-

Hydrochloric Acid (for workup)

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To this solution, add ethyl cyanoacetate (1.1 eq) followed by a catalytic amount of piperidine (0.2 eq).

-

Causality Insight: Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. This is the crucial first step of the Knoevenagel condensation.

-

-

Condensation & Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mechanistic Note: The initially formed carbanion attacks the aldehyde carbonyl group. Subsequent dehydration yields the Knoevenagel adduct. At elevated temperatures, a spontaneous intramolecular cyclization occurs as the aniline nitrogen attacks the ester carbonyl, followed by the elimination of ethanol to form the stable lactam ring.

-

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

-

Self-Validation: The crude product can be analyzed by melting point determination. A sharp melting point indicates high purity. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

-

-

Characterization: Dry the purified solid and characterize using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 3: Spectroscopic and Structural Elucidation

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6][9]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3200 cm⁻¹ (broad) | N-H Stretch | Confirms the presence of the lactam N-H group. |

| ~2220 cm⁻¹ (sharp) | C≡N Stretch | A strong, sharp peak characteristic of the nitrile functional group. |

| ~1660 cm⁻¹ (strong) | C=O Stretch | Confirms the presence of the conjugated lactam (amide) carbonyl. |

| ~1610, 1500 cm⁻¹ | C=C Stretch | Aromatic ring vibrations. |

| ~1240, 1030 cm⁻¹ | C-O Stretch | Asymmetric and symmetric stretching of the aryl-ether (methoxy) group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[10] Chemical shifts (δ) are reported in ppm.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~12.2 ppm | broad singlet | 1H | NH -1 | The lactam proton is deshielded and often exchanges with D₂O. |

| ~8.5 ppm | singlet | 1H | CH -4 | This proton is adjacent to the electron-withdrawing nitrile group and part of an α,β-unsaturated system, leading to a downfield shift. |

| ~7.8 ppm | doublet | 1H | CH -5 | Aromatic proton ortho to the ring fusion. |

| ~7.5 ppm | doublet of doublets | 1H | CH -7 | Aromatic proton meta to the methoxy group. |

| ~7.2 ppm | doublet | 1H | CH -8 | Aromatic proton ortho to the methoxy group. |

| ~3.9 ppm | singlet | 3H | -OCH₃ | Characteristic shift for a methoxy group attached to an aromatic ring. |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ) | Assignment | Rationale |

| ~160 ppm | C =O (C-2) | Carbonyl carbon of the lactam. |

| ~155 ppm | C -OCH₃ (C-6) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~140-110 ppm | Aromatic Carbons | Multiple signals corresponding to the carbons of the quinoline ring. |

| ~117 ppm | C ≡N | Nitrile carbon, a key identifier. |

| ~90 ppm | C -CN (C-3) | Carbon bearing the nitrile group. |

| ~55.5 ppm | -OC H₃ | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[2]

-

Method: Electrospray Ionization (ESI)

-

Expected M+H⁺: m/z 201.06

-

Key Fragmentation: Common fragmentation pathways would involve the loss of CO (carbonyl group), HCN (from the nitrile), and a methyl radical (•CH₃) from the methoxy group. This fragmentation fingerprint provides definitive structural confirmation.

Part 4: Significance in Drug Development & Potential Applications

The 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold is a promising starting point for medicinal chemistry campaigns. Its significance lies in its structural features, which can be recognized by biological targets.

-

Antimicrobial Potential: Research has explicitly demonstrated that derivatives of this core structure exhibit antimicrobial and antifungal activities.[2][3] The lactam, nitrile, and methoxy groups can participate in hydrogen bonding and hydrophobic interactions within the active sites of bacterial or fungal enzymes.

-

Scaffold for Library Synthesis: The molecule contains multiple sites for chemical modification (the N-H group, the aromatic ring), allowing for the creation of a diverse library of analogues for high-throughput screening against various therapeutic targets.

-

Kinase Inhibition: The quinoline core is a known pharmacophore in many kinase inhibitors. The planar ring system can engage in π-stacking interactions in the ATP-binding pocket of kinases, while the functional groups can form key hydrogen bonds.

Pharmacophore Model

The molecule presents several key features essential for molecular recognition, making it an attractive pharmacophore.

Caption: Key pharmacophoric features of the scaffold.

Conclusion

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a well-defined chemical entity with significant potential as a building block in drug discovery. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The combination of a privileged quinoline core with strategically placed functional groups makes it an attractive scaffold for developing novel therapeutics, particularly in the antimicrobial field. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their research and development pipelines.

References

- [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation.

- Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cycliz

- An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condens

- Synthesis and antiproliferative activity of unsaturated quinoline deriv

- Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cycliz

- Quinoline, 6-methoxy- - the NIST WebBook. National Institute of Standards and Technology.

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.

- Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.

- 6-methoxy-2-oxo-1,2-dihydro-quinoline-3-carbonitrile(123990-79-4) 1 h nmr. ChemicalBook.

- 6-Methoxyquinoline | C10H9NO | CID 14860. PubChem.

- Synthesis and EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

- 6-Methoxy-2-oxo-1,2-dihydro-quinoline-3-carbonitrile. Tetrahedron Science.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH.

- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World.

- Synthetic, mechanistic and kinetic studies on the organo-nano catalyzed synthesis of oxygen and nitrogen containing Spiro compounds under ultrasonic condition. The Royal Society of Chemistry.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

Sources

- 1. Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 10. 6-METHOXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONITRILE(123990-79-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Introduction: The Significance of the Quinolin-2-one Scaffold

The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific compound, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, incorporates key pharmacophoric features: the quinolin-2-one core, a methoxy group at the 6-position which can modulate electronic properties and metabolic stability, and a nitrile group at the 3-position, a versatile functional group that can participate in various chemical transformations and act as a hydrogen bond acceptor.

Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Plausible Synthetic Approach

A common and effective method for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carbonitriles involves the Knoevenagel condensation of an appropriately substituted 2-aminobenzaldehyde with an active methylene compound like ethyl cyanoacetate, followed by cyclization. A plausible synthetic route to the title compound is outlined below.

Caption: Proposed synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of 2-amino-5-methoxybenzaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then dried under vacuum to afford the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Spectroscopic Characterization Workflow

The structural elucidation and confirmation of the synthesized compound rely on a combination of spectroscopic techniques. The logical flow of analysis is depicted below.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for quinolin-2-ones due to their moderate polarity and the ability to observe the N-H proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

A standard one-pulse experiment is typically sufficient.

-

Key parameters to optimize include the number of scans (typically 16-64 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled experiment (e.g., using a GARP decoupling sequence) is standard to obtain a spectrum with singlets for each unique carbon.

-

A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | br s | 1H | N-H | The N-H proton of the lactam is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature. |

| ~8.5 | s | 1H | H-4 | The proton at C4 is adjacent to the electron-withdrawing nitrile group and is part of a conjugated system, leading to a significant downfield shift. It appears as a singlet as there are no adjacent protons. |

| ~7.8 | d | 1H | H-5 | This proton is on the benzene ring and is expected to be a doublet due to coupling with H-7. |

| ~7.4 | dd | 1H | H-7 | This proton will appear as a doublet of doublets due to coupling with H-5 and H-8. |

| ~7.2 | d | 1H | H-8 | This proton is expected to be a doublet due to coupling with H-7. |

| ~3.8 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for aryl methyl ethers. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O | The carbonyl carbon of the lactam is expected to be significantly deshielded. |

| ~156 | C-6 | The carbon bearing the methoxy group will be downfield due to the oxygen's electron-donating resonance effect and deshielding inductive effect. |

| ~145 | C-8a | A quaternary carbon in the aromatic system. |

| ~140 | C-4 | This carbon is deshielded by the adjacent nitrile group and the double bond. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~122 | C-7 | Aromatic CH carbon. |

| ~118 | C-4a | Quaternary carbon at the ring junction. |

| ~116 | C≡N | The nitrile carbon has a characteristic chemical shift in this region. |

| ~115 | C-8 | Aromatic CH carbon. |

| ~105 | C-3 | The carbon bearing the nitrile group. |

| ~56 | -OCH₃ | The methoxy carbon appears in the typical upfield region for such groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy (Solid Sample)

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the spectrum using an FTIR spectrometer.

-

-

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount of the sample with finely powdered, dry KBr.

-

Press the mixture into a thin, translucent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3200-3000 | Medium, Broad | N-H stretch | Lactam |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Weak | C-H stretch | -OCH₃ |

| ~2220 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1660 | Strong, Sharp | C=O stretch | Lactam |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-O stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

-

Electron Ionization (EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₈N₂O₂), which is 200.19 g/mol . Given the aromatic nature of the quinolin-2-one core, the molecular ion peak is expected to be relatively intense.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation pathway for lactams is the loss of a neutral carbon monoxide molecule (28 Da). This would result in a fragment ion at m/z 172.

-

Loss of a methyl radical: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 185.

-

Loss of formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group is also possible, leading to a fragment at m/z 170.

-

Summary of Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | - N-H proton around 12.0 ppm- Singlet for H-4 around 8.5 ppm- Aromatic protons between 7.2-7.8 ppm- Methoxy singlet around 3.8 ppm |

| ¹³C NMR | - Carbonyl carbon around 160 ppm- Nitrile carbon around 116 ppm- Methoxy carbon around 56 ppm- Aromatic carbons in the range of 105-156 ppm |

| IR | - N-H stretch (~3200-3000 cm⁻¹)- Sharp C≡N stretch (~2220 cm⁻¹)- Strong C=O stretch (~1660 cm⁻¹)- Strong C-O stretch (~1240 cm⁻¹) |

| Mass Spec | - Molecular ion peak at m/z 200- Fragments corresponding to the loss of CO (m/z 172) and •CH₃ (m/z 185) |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. By leveraging established synthetic methodologies and predicting the spectroscopic outcomes based on fundamental principles and data from analogous structures, researchers can confidently approach the identification and structural elucidation of this important heterocyclic compound. The detailed experimental protocols serve as a practical resource for obtaining high-quality data, ensuring the scientific integrity of the characterization process.

References

-

Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate. Available at: [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). National Institutes of Health. Available at: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Available at: [Link]

-

2-Oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). PubChem. Available at: [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). MDPI. Available at: [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). National Institutes of Health. Available at: [Link]

-

6-Methoxyquinoline. (n.d.). NIST WebBook. Available at: [Link]

-

Synthetic, mechanistic and kinetic studies on the organo-nano catalyzed synthesis of oxygen and nitrogen containing Spiro compounds under ultrasonic condition. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Available at: [Link]

Sources

crystal structure analysis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Quinoline derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, and anticancer properties. The precise determination of their three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This document outlines the entire workflow, from synthesis and crystal growth to data collection, structure solution, and refinement, offering field-proven insights and explaining the causality behind key experimental choices.

Introduction: The Significance of Structural Elucidation

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent pharmacological effects. The addition of a methoxy group at the 6-position and a carbonitrile group at the 3-position can significantly modulate the compound's electronic and steric properties, thereby influencing its biological target interactions. A high-resolution crystal structure provides definitive proof of constitution and stereochemistry, and more importantly, it reveals detailed information about bond lengths, bond angles, and intermolecular interactions. This data is invaluable for computational chemists and medicinal chemists in the design of next-generation inhibitors.

The analytical journey from a powdered compound to a fully refined crystal structure is a multi-step process demanding precision and a deep understanding of crystallographic principles. This guide will walk you through this process, emphasizing best practices and the rationale behind them.

Synthesis and Crystal Growth: The Foundation of Quality Data

The prerequisite for any crystal structure analysis is the availability of high-quality, single crystals. The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be achieved through various established synthetic routes, often involving the cyclization of substituted anilines with activated methylene compounds. One common approach is a modified Friedländer annulation or a Knoevenagel condensation followed by cyclization.

Synthesis Pathway

A plausible synthetic route involves the reaction of 2-amino-5-methoxybenzaldehyde with ethyl cyanoacetate, followed by an intramolecular cyclization.

Figure 1: A generalized synthetic workflow for the target compound.

Crystallization: A Game of Patience and Precision

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., a mixture of ethanol and dimethylformamide) in a clean vial. Gentle heating may be required to fully dissolve the solute.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Rationale: The slow evaporation technique allows the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. The choice of a solvent mixture can fine-tune the solubility and evaporation rate, which are key parameters for growing large, well-defined crystals.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection Workflow

Figure 2: The workflow for single-crystal X-ray diffraction data collection.

Experimental Parameters

A modern diffractometer equipped with a CCD or CMOS detector is used for data collection. The following table summarizes typical experimental parameters.

| Parameter | Typical Value / Description |

| Diffractometer | Bruker APEX-II CCD or similar |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K or 293(2) K |

| Detector Distance | ~60 mm |

| Scan Type | ω and φ scans |

| Exposure Time | 5-20 seconds per frame |

| Data Collection Software | APEX3 or equivalent |

| Data Reduction Software | SAINT |

| Absorption Correction | Multi-scan (SADABS) |

Rationale for Cryo-Cooling: Collecting data at a low temperature (100 K) is standard practice. It minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise determination of atomic positions and bond lengths.

Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data (a series of reflection intensities) must be processed to generate a 3D model of the molecule.

Structure Solution

The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays are not directly measured, they must be determined computationally.

-

Direct Methods: For small molecules like our target compound, direct methods are highly effective. Programs like SHELXT use statistical relationships between the intensities of the reflections to derive initial phase estimates. This allows for the generation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial model is then refined to improve its agreement with the experimental data.

-

Least-Squares Refinement: This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|). This is typically performed using software like SHELXL.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model, as their scattering power is too weak to be accurately located from the electron density map.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation.

The quality of the final refined model is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Crystallographic Data and Molecular Structure

The final output of a successful crystal structure analysis is a set of crystallographic data that precisely defines the molecule's geometry and its arrangement in the crystal lattice.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, based on values reported for similar structures.

| Parameter | Value |

| Chemical Formula | C₁₁H₈N₂O₂ |

| Formula Weight | 200.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 7.5(1), b = 10.2(1), c = 12.5(1) |

| α, β, γ (°) | α = 90, β = 98.5(1), γ = 90 |

| Volume (ų) | 945(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.405 |

| Absorption Coefficient (mm⁻¹) | 0.100 |

| Reflections Collected / Unique | 8500 / 2100 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Packing Structure

The refined structure would reveal key features:

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Intermolecular Interactions: The presence of the cyano group and the lactam moiety (the N-H and C=O of the oxoquinoline ring) provides sites for hydrogen bonding and other non-covalent interactions. These interactions, such as N-H···O or N-H···N hydrogen bonds, are critical in dictating the crystal packing and can be relevant to how the molecule interacts with biological targets.

Figure 3: A conceptual diagram of potential hydrogen bonding interactions in the crystal lattice.

Conclusion and Future Directions

The successful provides a definitive three-dimensional model of the molecule. This structural information is foundational for further research in drug development. It enables detailed computational studies, such as molecular docking and molecular dynamics simulations, to predict and understand the binding of this compound to its biological targets. Furthermore, the elucidated intermolecular interactions can guide the design of new analogs with improved solid-state properties, such as solubility and stability, which are critical for formulation and bioavailability. The protocols and insights provided in this guide serve as a robust framework for researchers undertaking similar structural elucidation challenges.

References

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701–1708. [Link]

-

Fun, H. K., Jebas, S. R., Kumar, R. S., & Ramasamy, K. (2010). 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2766. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Gou, G., Huang, Z., & Dai, J. (2020). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of a New Polymorph of 6-Chloro-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carbonitrile. Journal of Chemical Research, 44(9-10), 578-583. [Link]

-

Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., ... & Polanski, J. (2006). Antifungal properties of 3-aryl-2-(5-phenyl-2-furoyl)-3-oxo-propanenitriles and related compounds. Bioorganic & medicinal chemistry, 14(10), 3497-3504. [Link]

solubility profile of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile in different solvents

An In-Depth Technical Guide Solubility Profile of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. Poor aqueous solubility is a primary contributor to challenges in formulation, leading to low bioavailability and unpredictable in-vivo performance.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility profile of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry.[4][5] We will explore the underlying thermodynamic principles governing dissolution, present authoritative experimental protocols for generating robust solubility data, and offer insights into the interpretation of these results. This document is intended for researchers, chemists, and formulation scientists engaged in the physical and chemical characterization of novel chemical entities.

Introduction to the Analyte and the Importance of Solubility

1.1. The Compound: 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile belongs to the quinolone class of heterocyclic compounds. Its structure features a fused bicyclic aromatic system, a lactam moiety, a polar nitrile group, and a methoxy substituent. This combination of a large, relatively non-polar ring system with several polar functional groups suggests a complex solubility behavior that requires empirical determination across a spectrum of solvents.

1.2. Why Solubility is a Critical Parameter

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a fundamental physicochemical property that dictates a compound's utility.[3] In drug discovery, insufficient aqueous solubility can terminate the development of an otherwise potent compound.[2] Key decisions influenced by solubility data include:

-

Feasibility of Oral Drug Delivery: A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3]

-

Formulation Strategy: The choice of excipients and delivery vehicle (e.g., solutions, suspensions, solid dispersions) is guided by the drug's solubility.

-

Process Chemistry: Solubility in organic solvents is critical for designing efficient synthesis, crystallization, and purification protocols.

This guide will focus on establishing a robust and reproducible solubility profile for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, employing industry-standard methodologies.

Theoretical Principles of Dissolution

The process of dissolution is governed by the interplay of intermolecular forces between the solute and solvent molecules, driven by thermodynamics.[6] The guiding principle is often summarized as "like dissolves like," meaning substances with similar polarities are more likely to be soluble in one another.[6][7]

2.1. Solute-Solvent Interactions

Dissolution involves three energetic steps:

-

Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice forces of the solid compound.

-

Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Forming Solute-Solvent Bonds: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔH) is the sum of these energies. If the energy released upon solvation is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0). Conversely, if more energy is required than is released, the process is endothermic (ΔH > 0).[8] For most solid solutes, the dissolution process is endothermic, meaning their solubility tends to increase with temperature, a principle explained by Le Chatelier's Principle.[8][9]

2.2. Key Factors Influencing Solubility

-

Polarity: The polarity of both the drug and the solvent is paramount. Polar solvents effectively dissolve polar solutes, while non-polar solvents are suited for non-polar solutes.[7]

-

pH (for Ionizable Compounds): The solubility of weak acids and bases is highly dependent on the pH of the aqueous medium, which dictates the ratio of the ionized (more soluble) to the non-ionized (less soluble) species.[3][10]

-

Temperature: As most solids have an endothermic heat of solution, solubility generally increases with temperature.[8][11][12] However, exceptions exist where solubility decreases at higher temperatures.[9][12]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities, with the metastable form typically being more soluble than the stable form.

The logical relationship between these properties is visualized below.

Caption: Logical relationship between solute/solvent properties and solubility.

Experimental Determination of Thermodynamic Solubility

For definitive characterization, measuring the thermodynamic solubility is essential. This refers to the equilibrium concentration of a solute in a solvent when excess solid is present.[11] It is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in initial screening.[13][14]

3.1. The Shake-Flask Method: The Gold Standard

The shake-flask method is universally recognized as the most reliable and authoritative technique for determining equilibrium solubility.[13][15][16] Its primary advantage is that it allows the system to reach a true thermodynamic equilibrium.[15]

3.1.1. Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a panel of pharmaceutically relevant solvents and aqueous buffers at a controlled temperature.

Materials:

-

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (solid, >95% purity)

-

Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, prepared according to pharmacopeial standards)[17][18]

-

Glass vials with Teflon-lined caps

-

Orbital shaker with temperature control (e.g., 25°C and 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Validated analytical system (e.g., HPLC-UV) for concentration analysis

Procedure:

-

Preparation: Add an excess amount of the solid compound to individual vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[15][19]

-

Solvent Addition: Add a precise volume of the chosen solvent or buffer to each respective vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[17][20] Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Causality Insight: Agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process. The extended incubation time is critical to ensure the dissolution and precipitation rates become equal, defining true equilibrium.[11]

-

-

Phase Separation: After equilibration, allow the vials to stand at the experimental temperature to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by either:

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a pre-validated analytical method like HPLC-UV.[21] Prepare a calibration curve using standards of known concentrations to ensure accurate measurement.

-

Equilibrium Confirmation: To validate that equilibrium has been reached, it is best practice to measure the concentration at multiple time points (e.g., 24h and 48h). The results should be consistent; if the concentration increases between time points, equilibrium has not yet been achieved.[21]

The workflow for this robust protocol is illustrated in the diagram below.

Caption: Experimental workflow for the Shake-Flask solubility method.

3.2. Regulatory Context: ICH M9 Guidelines

For pharmaceutical development, solubility classification according to the International Council for Harmonisation (ICH) M9 guideline is critical for Biopharmaceutics Classification System (BCS)-based biowaivers.[22] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[16][17][20][23] Therefore, determining the solubility in these specific buffers is a mandatory step for regulatory submissions.

Data Presentation and Interpretation

Organizing the experimental results into a clear, structured format is crucial for comparison and interpretation.

4.1. Expected Solubility Profile

While experimental data is required for confirmation, the molecular structure of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile allows for educated predictions.

-

Aqueous Solubility: Likely to be low ("sparingly soluble" to "practically insoluble") due to the large, hydrophobic quinoline core. The pH-solubility profile will determine if solubility increases at pH extremes.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to show the highest solubility, as these solvents can effectively solvate the polar functional groups without having a strong, self-associated network to break.

-

Polar Protic Solvents (Methanol, Ethanol): Moderate solubility is expected. These solvents can hydrogen bond with the lactam group, but the non-polar scaffold will limit overall solubility.

-

Non-Polar Solvents (Toluene, Heptane): Very low solubility is expected.

4.2. Summary Data Table

The following table structure should be used to report the findings.

| Solvent | Solvent Type | Dielectric Constant (20°C) | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) | USP Classification |

| pH 1.2 Buffer | Aqueous | ~80 | 37 | Experimental Value | Experimental Value | Determined |

| pH 4.5 Buffer | Aqueous | ~80 | 37 | Experimental Value | Experimental Value | Determined |

| pH 6.8 Buffer | Aqueous | ~80 | 37 | Experimental Value | Experimental Value | Determined |

| Water | Polar Protic | 80.1 | 25 | Experimental Value | Experimental Value | Determined |

| Methanol | Polar Protic | 32.7 | 25 | Experimental Value | Experimental Value | Determined |

| Ethanol | Polar Protic | 24.5 | 25 | Experimental Value | Experimental Value | Determined |

| Acetone | Polar Aprotic | 20.7 | 25 | Experimental Value | Experimental Value | Determined |

| Acetonitrile | Polar Aprotic | 37.5 | 25 | Experimental Value | Experimental Value | Determined |

| DMSO | Polar Aprotic | 46.7 | 25 | Experimental Value | Experimental Value | Determined |

| Dichloromethane | Non-Polar | 9.1 | 25 | Experimental Value | Experimental Value | Determined |

| Toluene | Non-Polar | 2.4 | 25 | Experimental Value | Experimental Value | Determined |

Note: USP solubility classifications range from "Very soluble" (<1 part solvent per part solute) to "Practically insoluble" (>10,000 parts solvent per part solute).[24]

Conclusion

This guide has detailed the essential theoretical and practical considerations for determining the solubility profile of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. By employing the gold-standard shake-flask method and a well-chosen panel of solvents, researchers can generate the robust, high-quality data necessary to guide formulation strategies, support process development, and meet regulatory expectations. A thorough understanding of a compound's solubility is not merely a data-gathering exercise; it is a foundational pillar of successful chemical and pharmaceutical development, mitigating risks and enabling rational, science-driven decision-making.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Solvent properties: Significance and symbolism. (2025). Wisdom Library.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.

- Solubility - Concept. (2020). JoVE.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Factors that Affect the Solubility of Drugs. Pharmaguideline.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Solubility. Chemistry LibreTexts.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA).

- Solubility. Wikipedia.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- Drug Solubility: Importance and Enhancement Techniques. PubMed Central.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate.

- solubility experimental methods.pptx. (2018). SlideShare.

- Determining a Solubility Product Constant by Potentiometric Titration. (2017). pubs.acs.org.

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.

- Biochemistry, Dissolution and Solubility. NCBI Bookshelf.

- POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. (2014). University of California, Santa Cruz.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ERIC.

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications.

- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.

- BCS Methodology: Solubility, Permeability & Dissolution. FDA.

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Solubility - Concept [jove.com]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. Solubility [chem.fsu.edu]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. fda.gov [fda.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. admescope.com [admescope.com]

- 24. solubility experimental methods.pptx [slideshare.net]

biological activity screening of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives

An In-depth Technical Guide to the Biological Activity Screening of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This versatility has established the quinoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This guide focuses on a specific, promising subclass: 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives . The presence of the 6-methoxy group, the 2-oxo (carbostyril) functionality, and the 3-carbonitrile moiety creates a unique electronic and steric profile, making these compounds compelling candidates for drug discovery. The carbonitrile group, in particular, is a versatile chemical handle for further structural modifications and can participate in key interactions with biological targets.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological evaluation of this compound class. We will delve into the rationale behind experimental choices and provide detailed, field-proven protocols for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Part 1: Anticancer Activity Screening

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown significant promise.[2][4][5] Many function through mechanisms such as the inhibition of tubulin polymerization, a process essential for cell division.[1][6] A primary screening cascade for novel 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives should begin with a general assessment of cytotoxicity, followed by more specific mechanistic assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating a compound's effect on cell viability.[7] It measures the metabolic activity of cells, which in most cases, is proportional to the number of living cells.[8][9] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[9][10]

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]

-

Compound Preparation and Treatment: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Study: In Vitro Tubulin Polymerization Assay

Should a derivative show significant cytotoxicity, a potential mechanism of action is the disruption of microtubule dynamics.[1][2] The in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[11] This process can be monitored by measuring the increase in light scattering (turbidity) as tubulin polymerizes.[11]

Caption: Workflow for the in vitro tubulin polymerization assay.

-

Reagent Preparation: Reconstitute purified bovine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.[12]

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution. Add the test compound at various concentrations. Include a positive control for polymerization enhancement (e.g., Paclitaxel) and a positive control for inhibition (e.g., Colchicine), as well as a no-compound control.[11][13]

-

Initiation and Measurement: Add GTP to all wells to initiate polymerization. Immediately place the plate in a microplate reader pre-warmed to 37°C.[13]

-

Data Acquisition: Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[13]

-

Data Analysis: Plot absorbance versus time. A sigmoidal curve represents normal polymerization. Compounds that inhibit polymerization will result in a flattened curve, while stabilizing agents may show an increased rate and extent of polymerization.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] Quinoline derivatives have a long history of use as antibacterial agents, and new derivatives are frequently screened for this activity.[15][16][17]

Primary Screening: Agar Disk Diffusion Assay

This is a qualitative and rapid method to screen for antimicrobial activity.[14] It relies on the diffusion of a compound from a paper disk into an agar medium inoculated with a specific microorganism.[18] The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[18]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[18]

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the agar surface using sterile forceps.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

-

Result Measurement: Measure the diameter of the zone of inhibition (in mm). A larger zone diameter generally indicates greater antimicrobial potency.[18]

Quantitative Assessment: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a standardized and quantitative technique to determine the MIC.[19]

Caption: Workflow for MIC determination by broth microdilution.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).[19]

-

Inoculum Preparation and Addition: Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19] Add this suspension to each well containing the diluted compound.

-

Controls: Include a positive control well (MHB with inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.[19]

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[19]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19] This can be done visually or by reading the optical density at 600 nm.[19][20]

Part 3: Anti-inflammatory Activity Screening